1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate is a chemical compound with the molecular formula C10H16ClNO4 and a molecular weight of 249.69 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of azetidine-1,2-dicarboxylate with tert-butyl chloride in the presence of a suitable catalyst under controlled conditions. The reaction typically requires anhydrous conditions and a non-nucleophilic base to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, including azides and iodides.
Scientific Research Applications
1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. Its applications in chemistry include the synthesis of small-ring spirocycles and azaspiro compounds, which are important in medicinal chemistry.
Mechanism of Action
The mechanism by which 1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but the compound's reactivity makes it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
1-tert-Butyl 2-chloromethyl azetidine-1,2-dicarboxylate is similar to other azetidine derivatives, such as 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate and tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate. its unique structure and reactivity profile set it apart from these compounds. The presence of the chloromethyl group in its structure provides distinct reactivity compared to other azetidine derivatives.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique reactivity and structural features make it a valuable tool in synthetic chemistry, pharmaceutical development, and other fields. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) azetidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-5-4-7(12)8(13)15-6-11/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLPGUPPKKLTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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